molecular formula C19H21NO5 B3008339 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1421466-91-2

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B3008339
CAS RN: 1421466-91-2
M. Wt: 343.379
InChI Key: UGICULMXDOIHMN-UHFFFAOYSA-N
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Description

The compound "N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide" is a structurally complex molecule that may be related to the class of benzofuran derivatives. Benzofuran derivatives have been extensively studied due to their wide range of biological activities, including their roles as inhibitors for various enzymes and receptors. For instance, 2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which are important in the context of cancer research . Similarly, benzofuran-7-carboxamide derivatives have been designed as Mnks inhibitors, which are relevant in the treatment of cancer due to their role in inhibiting the activity of Mnk1 and Mnk2 . Additionally, 2,3-dihydrobenzofuran-7-carboxamide derivatives have been investigated for their serotonin-3 (5-HT3) receptor antagonistic activities, which are significant in the development of anti-depressants .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran scaffold followed by the introduction of various substituents to enhance biological activity. In the case of PARP-1 inhibitors, a structure-based design strategy was employed, leading to the synthesis of potent compounds with IC50 values in the low micromolar range . For Mnks inhibitors, a fragment-based drug design approach was used, resulting in compounds with significant inhibitory activity and anti-proliferative effects against various cancer cell lines . The synthesis of 5-HT3 receptor antagonists involved the preparation of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, with the introduction of methyl groups at position 2 of the dihydrobenzofuran ring to increase pharmacological activities .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is critical for their biological activity. Crystal structures of PARP-1 inhibitors bound to the enzyme provided insights into the interactions that contribute to their inhibitory potency . Docking studies of Mnks inhibitors revealed strong interactions between the compounds and the Mnk2 enzyme, suggesting the importance of the benzofuran scaffold in binding to the target . The stereoselectivity of the substituents on the dihydrobenzofuran ring was found to be a key factor in enhancing the pharmacological activity of 5-HT3 receptor antagonists .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives is influenced by the substituents on the benzofuran core. Electrophilic positions, such as the 2-position on the DHBF-3-one-7-carboxamide scaffold, were accessible for modifications, leading to the synthesis of derivatives with improved potency . The introduction of various C-2 substituents on the benzofuran ring was a strategy used in the design of Mnks inhibitors, demonstrating the versatility of the benzofuran scaffold in chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic profiles and therapeutic potential. While the papers provided do not detail these properties explicitly, they are typically considered during the drug design process to ensure that the compounds have suitable characteristics for in vivo studies and potential clinical use. The potency of the compounds, as indicated by their IC50 values, is a direct reflection of their chemical properties and their ability to interact with biological targets .

Scientific Research Applications

Sustainable Biomass Conversion and Polymer Synthesis

Research indicates that furan derivatives, such as 2,5-dimethylfuran, are considered valuable platform chemicals for sustainable chemistry applications, including the conversion of plant biomass into valuable chemicals and materials. These derivatives can be used to produce a wide range of products, from monomers and polymers to fuels and pharmaceuticals, showcasing their potential in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Antimicrobial and Pharmaceutical Applications

The literature also explores the antimicrobial and pharmaceutical applications of benzofuran derivatives, highlighting their potential in developing new therapeutic agents. These compounds have been studied for their bioactivity, including antimicrobial, antiviral, and anticancer properties, indicating a significant interest in benzofuran chemistry for drug development and other biomedical applications (Fan, Verrier, Queneau, & Popowycz, 2019).

Biofuel Production

Furan derivatives, specifically 2,5-dimethylfuran, have been identified as promising biofuels for spark ignition engines. Research suggests that these compounds can be produced from lignocellulosic biomass and may offer a sustainable alternative to traditional fossil fuels, with advantageous properties such as higher energy density and lower emissions (Hoang, Nižetić, & Ölçer, 2021).

Chemical Synthesis and Reactivity

The synthesis and reactivity of benzofuran derivatives, including aurones, have been extensively reviewed, providing a wealth of information on their chemical properties, synthesis pathways, and potential applications in various fields such as dyes, optical materials, and biological active compounds (Popova, Bondarenko, & Frasinyuk, 2019).

properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-11-9-14(12(2)24-11)15(21)7-8-20-19(22)17-10-13-5-4-6-16(23-3)18(13)25-17/h4-6,9-10,15,21H,7-8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGICULMXDOIHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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